molecular formula C6H8N2O B2392891 1-Methyl-5-(oxiran-2-yl)-1H-pyrazole CAS No. 2168044-00-4

1-Methyl-5-(oxiran-2-yl)-1H-pyrazole

Cat. No. B2392891
CAS RN: 2168044-00-4
M. Wt: 124.143
InChI Key: CMUZKDWFFKAVOP-UHFFFAOYSA-N
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Description

1-Methyl-5-(oxiran-2-yl)-1H-pyrazole, also known as MOPEP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MOPEP belongs to the class of compounds known as epoxides, which are known for their ability to undergo ring-opening reactions. MOPEP has been studied extensively for its potential applications in various fields, including organic synthesis, materials science, and medicinal chemistry.

Mechanism of Action

The mechanism of action of 1-Methyl-5-(oxiran-2-yl)-1H-pyrazole is not well understood. However, it is believed that the epoxide group in 1-Methyl-5-(oxiran-2-yl)-1H-pyrazole may play a role in its reactivity. The ring-opening reaction of 1-Methyl-5-(oxiran-2-yl)-1H-pyrazole has been studied in detail, and it is believed that this reaction may be responsible for some of its biological activity.
Biochemical and Physiological Effects
1-Methyl-5-(oxiran-2-yl)-1H-pyrazole has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects. It has also been shown to have neuroprotective properties and may have potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-Methyl-5-(oxiran-2-yl)-1H-pyrazole is its ability to undergo ring-opening reactions, which makes it a versatile building block in organic synthesis. Additionally, 1-Methyl-5-(oxiran-2-yl)-1H-pyrazole has been shown to exhibit a range of biological activities, making it a potentially valuable compound in medicinal chemistry.
However, there are also some limitations associated with 1-Methyl-5-(oxiran-2-yl)-1H-pyrazole. For example, it can be difficult to synthesize in large quantities, which can limit its use in certain applications. Additionally, the mechanism of action of 1-Methyl-5-(oxiran-2-yl)-1H-pyrazole is not well understood, which can make it challenging to design experiments to study its biological activity.

Future Directions

There are several potential future directions for research on 1-Methyl-5-(oxiran-2-yl)-1H-pyrazole. One area of interest is the development of new synthetic methods for 1-Methyl-5-(oxiran-2-yl)-1H-pyrazole and related compounds. This could lead to the production of larger quantities of 1-Methyl-5-(oxiran-2-yl)-1H-pyrazole, as well as the synthesis of new compounds with potentially valuable properties.
Another area of interest is the study of the mechanism of action of 1-Methyl-5-(oxiran-2-yl)-1H-pyrazole. By understanding how 1-Methyl-5-(oxiran-2-yl)-1H-pyrazole interacts with biological systems, researchers may be able to design more effective drugs and treatments for a variety of diseases.
Finally, there is also potential for research on the use of 1-Methyl-5-(oxiran-2-yl)-1H-pyrazole in materials science. Its ability to undergo ring-opening reactions could make it a valuable building block in the synthesis of new materials with unique properties.
Conclusion
In conclusion, 1-Methyl-5-(oxiran-2-yl)-1H-pyrazole is a chemical compound with a range of potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. While there is still much to learn about the mechanism of action of 1-Methyl-5-(oxiran-2-yl)-1H-pyrazole, its unique properties make it an interesting and valuable compound for scientific research.

Synthesis Methods

1-Methyl-5-(oxiran-2-yl)-1H-pyrazole can be synthesized through a variety of methods, including the reaction of 1-methyl-1H-pyrazole with epichlorohydrin. The reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide. The resulting product is then purified through column chromatography or recrystallization.

Scientific Research Applications

1-Methyl-5-(oxiran-2-yl)-1H-pyrazole has been studied extensively for its potential applications in organic synthesis. It has been used as a building block in the synthesis of various compounds, including heterocyclic compounds and natural products. Additionally, 1-Methyl-5-(oxiran-2-yl)-1H-pyrazole has been used as a chiral auxiliary in asymmetric synthesis, allowing for the production of enantiomerically pure compounds.

properties

IUPAC Name

1-methyl-5-(oxiran-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-8-5(2-3-7-8)6-4-9-6/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMUZKDWFFKAVOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-5-(oxiran-2-yl)-1H-pyrazole

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